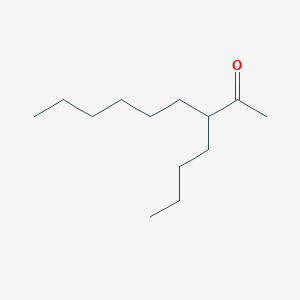![molecular formula C9H15NO B14611048 N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide CAS No. 60803-20-5](/img/structure/B14611048.png)
N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide: is a unique bicyclic compound characterized by its rigid structure and specific functional groups This compound is part of the bicyclo[21
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which is a photochemical process. This reaction involves the use of light to induce the formation of the bicyclic structure from simpler alkenes. The resulting intermediate can then be further functionalized to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale photochemical reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, light intensity, and reaction time, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of rigid bicyclic structures on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites with high specificity. This can lead to the modulation of biological pathways and the exertion of its effects.
Comparación Con Compuestos Similares
Bicyclo[2.1.1]hexane: The parent compound without the dimethyl and carboxamide groups.
5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: A similar compound with a vinyl group instead of the carboxamide group.
Uniqueness: N,N-Dimethylbicyclo[21
Propiedades
Número CAS |
60803-20-5 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
N,N-dimethylbicyclo[2.1.1]hexane-5-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-10(2)9(11)8-6-3-4-7(8)5-6/h6-8H,3-5H2,1-2H3 |
Clave InChI |
SWWLAVVCYNNGGT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1C2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)

![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)



![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)




